molecular formula C7H9NOS B2957247 1-(2-Methyl-1,3-thiazol-5-yl)propan-2-one CAS No. 1368539-14-3

1-(2-Methyl-1,3-thiazol-5-yl)propan-2-one

Cat. No. B2957247
CAS RN: 1368539-14-3
M. Wt: 155.22
InChI Key: NFEIPOAUQYXBSX-UHFFFAOYSA-N
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Description

“1-(2-Methyl-1,3-thiazol-5-yl)propan-2-one” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and have gained considerable attention because of their broad applications in different fields .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest due to their utility in various fields . The synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds. They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs . They have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of thiazole derivatives is diverse, depending on the specific compound and its biological activity. For example, some thiazole derivatives show antimicrobial activity, while others may have antitumor or cytotoxic activity .

Safety and Hazards

The safety and hazards of “1-(2-Methyl-1,3-thiazol-5-yl)propan-2-one” would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it. More specific information may be available from material safety data sheets or other resources .

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications in the field of drug design and discovery . Future directions may include the development of new synthetic routes for thiazole derivatives, as well as further exploration of their biological activities .

properties

IUPAC Name

1-(2-methyl-1,3-thiazol-5-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-5(9)3-7-4-8-6(2)10-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEIPOAUQYXBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-1,3-thiazol-5-yl)propan-2-one

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